Nonanoic acid, 9-amino-, methyl ester Nonanoic acid, 9-amino-, methyl ester
Brand Name: Vulcanchem
CAS No.: 4088-26-0
VCID: VC20347473
InChI: InChI=1S/C10H21NO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9,11H2,1H3
SMILES:
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol

Nonanoic acid, 9-amino-, methyl ester

CAS No.: 4088-26-0

Cat. No.: VC20347473

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Nonanoic acid, 9-amino-, methyl ester - 4088-26-0

Specification

CAS No. 4088-26-0
Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
IUPAC Name methyl 9-aminononanoate
Standard InChI InChI=1S/C10H21NO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9,11H2,1H3
Standard InChI Key XOVWENKUOYOTSR-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCCCCCCCN

Introduction

Structural and Chemical Identification

Molecular Architecture

Methyl 9-aminononanoate (CAS: 1931-63-1) is characterized by the following structural attributes:

  • Molecular formula: C10H21NO2\text{C}_{10}\text{H}_{21}\text{NO}_2

  • Molecular weight: 187.28 g/mol

  • SMILES notation: COC(=O)CCCCCCCCN\text{COC(=O)CCCCCCCCN}

  • InChIKey: XOVWENKUOYOTSR-UHFFFAOYSA-N

The compound’s backbone consists of a nonanoic acid derivative where the carboxylic acid group is esterified with methanol, and the terminal carbon hosts a primary amine. This bifunctional nature enables participation in both nucleophilic and electrophilic reactions.

Spectroscopic Data

  • NMR: The 1H^1\text{H} NMR spectrum (CDCl3_3) exhibits signals at δ 3.66 ppm (s, 3H, -OCH3_3), δ 2.29 ppm (t, 2H, -CH2_2COOCH3_3), and δ 1.29 ppm (m, 10H, aliphatic -CH2_2) .

  • IR: Key absorption bands include 1733 cm1^{-1} (ester C=O stretch) and 3413 cm1^{-1} (N–H stretch) .

Synthetic Pathways

Ozonolysis-Metathesis Strategy

A patented method (US8450509B2) outlines the synthesis of methyl 9-aminononanoate from unsaturated fatty acids like oleic acid :

  • Ozonolysis: Oleic acid methyl ester is treated with ozone to cleave the double bond, yielding azelaaldehydic acid methyl ester (methyl 9-oxononanoate) .

  • Reductive Amination: The aldehyde intermediate undergoes reductive amination with ammonia or ammonium acetate in the presence of NaBH4_4, producing the primary amine .

RCHO+NH3+NaBH4RCH2NH2+NaBO2+H2O\text{RCHO} + \text{NH}_3 + \text{NaBH}_4 \rightarrow \text{RCH}_2\text{NH}_2 + \text{NaBO}_2 + \text{H}_2\text{O}

This route achieves yields of 58–65% after vacuum distillation .

Physicochemical Properties

PropertyValueSource
Melting pointNot reported (likely <25°C)
Boiling point285–290°C (estimated)
SolubilityMiscible in CHCl3_3, EtOAc
LogP (octanol-water)2.1 ± 0.3
Collision cross-section145.6 Ų ([M+H]+^+)

The compound’s low polarity (logP2.1\log P \approx 2.1) suggests moderate hydrophobicity, favoring membrane permeability in biological systems .

Reactivity and Functionalization

Amine-Driven Reactions

The primary amine undergoes:

  • Acylation: With acetyl chloride to form NN-acetyl derivatives.

  • Schiff base formation: Condensation with aldehydes (e.g., benzaldehyde) yields imines .

Ester Hydrolysis

Basic hydrolysis converts the methyl ester to 9-aminononanoic acid, a precursor for polyamide-9 (PA9) :

CH3OCO(CH2)8NH2+NaOHHOCO(CH2)8NH2+CH3OH\text{CH}_3\text{OCO}(\text{CH}_2)_8\text{NH}_2 + \text{NaOH} \rightarrow \text{HOCO}(\text{CH}_2)_8\text{NH}_2 + \text{CH}_3\text{OH}

Applications

Polymer Industry

Methyl 9-aminononanoate serves as a monomer for:

  • Bio-based polyamides: PA9 exhibits thermal stability up to 300°C, suitable for automotive components .

  • Crosslinking agents: Epoxy resins incorporating this monomer show enhanced tensile strength (45 MPa) .

Pharmaceuticals

  • Antimicrobial agents: Quaternary ammonium derivatives demonstrate MIC values of 8 µg/mL against S. aureus .

  • Drug delivery: Lipophilic ester facilitates prodrug synthesis for CNS-targeted therapeutics .

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